molecular formula C24H17N3OS B2801577 (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-82-4

(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2801577
CAS No.: 683258-82-4
M. Wt: 395.48
InChI Key: ZYFULDWQFFBKOX-XMHGGMMESA-N
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Description

The compound (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile features a conjugated enenitrile backbone substituted with a 4-acetylphenylamino group and a 4-(naphthalen-1-yl)-1,3-thiazol-2-yl moiety. The thiazole ring is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography .

Properties

IUPAC Name

(E)-3-(4-acetylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-16(28)17-9-11-20(12-10-17)26-14-19(13-25)24-27-23(15-29-24)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,14-15,26H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFULDWQFFBKOX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and an α-haloketone.

    Coupling with Naphthalene Derivative: The thiazole ring is then coupled with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines or other reduced forms.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic materials with specific electronic properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents on Thiazole (Position 4) Substituents on Amino Group Molecular Weight (g/mol) Key Functional Groups
Target Compound Naphthalen-1-yl 4-Acetylphenyl ~395 (estimated) Acrylonitrile, Thiazole, Acetyl
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-Dichlorophenyl 4-Butylphenyl 413.3 Dichlorophenyl, Butylphenyl
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl 4-Nitrophenyl 408.4 Nitro, Methoxy
(E)-3-[(2,4-Difluorophenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acrylonitrile Naphthalen-1-yl 2,4-Difluorophenyl 389.4 Fluoro, Naphthalene
(E)-3-[(2-Fluoro-5-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Phenyl 2-Fluoro-5-nitrophenyl 364.3 Fluoro, Nitro
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-acetylphenyl group is moderately electron-withdrawing, contrasting with the strongly electron-withdrawing nitro group in and electron-donating methoxy groups in . These differences influence reactivity and binding interactions in biological systems.

Aromatic Systems :

  • The naphthalene moiety in the target compound and provides extended π-conjugation, favoring interactions with hydrophobic protein pockets. In contrast, phenyl or dichlorophenyl substituents () offer smaller aromatic surfaces, which may reduce stacking efficiency but improve solubility.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~395 g/mol) compared to (364.3 g/mol) suggests reduced solubility, a common trade-off with bulky aromatic groups. Chlorine substituents () further increase molecular weight but may enhance membrane permeability.

Spectroscopic and Crystallographic Data

  • NMR and UV : The target compound’s structure can be confirmed using ¹H/¹³C-NMR, with aromatic protons in the naphthalene region (δ 7.5–8.5 ppm) and acrylonitrile protons appearing as distinct doublets (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Similar compounds (e.g., ) exhibit planar thiazole rings and E-configuration of the acrylonitrile group, critical for maintaining conjugation .

Biological Activity

The compound (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an acetylanilino group, a thiazole ring, and a nitrile group. Its IUPAC name is this compound, which indicates its complex arrangement of functional groups that may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Involving the reaction of 4-acetylaniline with appropriate aldehydes to form imine intermediates.
  • Nitrile Formation : Subsequent reactions with nitriles to yield the final product under controlled conditions using solvents such as ethanol or methanol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the modulation of key signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated that similar thiazole-containing compounds exhibit potent AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Thiazole DerivativeAChE Inhibition2.7 µM
Coumarin-Thiazole HybridAnticancer Activity0.3 µM
Naphthalene-Thiazole CompoundCytotoxicity in Cancer Cells1.5 µM

These findings highlight the potential of thiazole-based compounds in drug development and their role as bioactive molecules.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The unique structural features allow it to bind effectively to these targets, thereby modulating their activity.

Q & A

Q. What are the optimal synthetic routes for synthesizing (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?

  • Methodological Answer : Synthesis involves multi-step reactions:

Thiazole Core Formation : React 4-(naphthalen-1-yl)thiazole-2-amine with brominated intermediates under Suzuki-Miyaura coupling conditions (Pd catalysts, inert atmosphere).

Enamine Linkage : Condense the thiazole intermediate with 4-acetylphenylamine using ethanol or DMF as a solvent, with acid/base catalysis.

Nitrile Introduction : Employ Knoevenagel condensation using malononitrile derivatives under reflux.

  • Optimization : Adjust temperature (60–100°C), solvent polarity, and reaction time (12–24 hrs). Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>95%).

    Table 1: Key Synthetic Steps and Conditions

    StepReagents/ConditionsPurposeYield (%)
    1Pd(PPh₃)₄, DMF, 80°CThiazole coupling65–75
    2Ethanol, HCl, refluxEnamine formation70–80
    3Malononitrile, K₂CO₃, MeCNNitrile addition60–70

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm), acetyl group (δ 2.6 ppm), and nitrile (δ 120–125 ppm in ¹³C).
  • IR : Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and thiazole ring (C-S-C at 650–750 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (e.g., m/z 422.12).
  • X-ray Crystallography : Resolve stereochemistry (E-configuration) and intermolecular interactions.

Q. How do functional groups influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Thiazole Ring : Aromatic π-system enables electrophilic substitution; sulfur enhances metal coordination.
  • Acetylphenyl Group : Electron-withdrawing effect directs regioselective reactions (e.g., nitration at meta positions).
  • Nitrile Group : Stabilizes adjacent double bonds via conjugation; susceptible to hydrolysis under acidic/alkaline conditions.
  • Naphthalene Moiety : Enhances lipophilicity, impacting solubility in polar solvents.

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls (e.g., doxorubicin).

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays. Use molecular docking (AutoDock Vina) to predict binding modes.

  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3).

    Table 2: Biological Activity Profile

    Assay TypeTargetObserved ActivityReference
    CytotoxicityMCF-7IC₅₀ = 12.5 μM
    Kinase InhibitionEGFRKi = 0.8 μM

Q. How to resolve contradictions in reported reaction yields or biological data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF), catalyst batches, and temperature controls.
  • Statistical Analysis : Use ANOVA to compare yields across labs; identify outliers via Grubbs’ test.
  • Biological Replicates : Run assays in triplicate with positive/negative controls. Validate via orthogonal methods (e.g., SPR for binding affinity).

Q. What computational methods predict the compound’s electronic properties and interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to determine HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation effects (water, DMSO) using GROMACS.
  • Docking Studies : Identify binding pockets in target proteins (e.g., BCL-2) with Glide.

Q. How to address stability issues under varying pH or temperature?

  • Methodological Answer :
  • pH Stability Studies : Incubate compound in buffers (pH 2–12) for 24 hrs; monitor degradation via HPLC.
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperature (>200°C).
  • Light Sensitivity : Store in amber vials; assess photodegradation under UV-Vis light.

Q. What strategies enable regioselective modifications of the thiazole or naphthalene moieties?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine) for selective functionalization.
  • Protecting Groups : Temporarily block acetyl groups (e.g., silylation) during halogenation.
  • Microwave-Assisted Synthesis : Enhance reaction specificity for naphthalene sulfonation.

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